Ferrous hexafluorosilicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

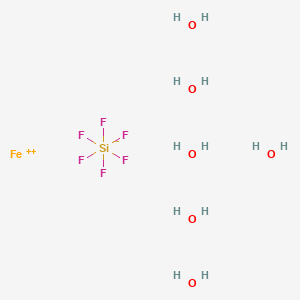

Ferrous hexafluorosilicate is an inorganic compound . It is also known as Hexafluorosilicic acid . The compound is colorless and is produced naturally on a large scale in volcanoes . It is also available commercially as a hexahydrate .

Synthesis Analysis

The electrochemical synthesis of ferrous hexafluorosilicate has been reported . This process involves the formation of strongly luminescent ferrous hexafluorosilicate nano-powder from bulk metallurgical substrates . The main electrochemical/chemical mechanisms involved in the formation of ferrous hexafluorosilicate have been identified .Molecular Structure Analysis

The molecular structure of ferrous hexafluorosilicate has been studied . It has been found that the compound has a slightly distorted structure with octahedral complexes at the corners and a central atom surrounded by water molecules forming a complex coupled by hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the formation of ferrous hexafluorosilicate have been identified . The reaction between the formed iron fluoride and hexafluorosilicic acid leads to the formation of ferrous hexafluorosilicate nano-powder .Physical And Chemical Properties Analysis

Ferrous hexafluorosilicate is a synthetic inorganic material with distinguished chemical, thermal, and optical properties . .Applications De Recherche Scientifique

Magnetic Response Applications : Ferrofluids, containing ferrous hexafluorosilicate, demonstrate excellent magnetic responses. These are applied in material science, physics, chemistry, biology, medicine, and engineering for material fabrication, droplet manipulation, biomedicine, energy, and machinery (Zhang et al., 2019).

Analytical Chemistry : Ferrous hexafluorosilicate is used in analytical chemistry as a spectrophotometric reagent for iron (Stookey, 1970).

Environmental Remediation : Applied in the treatment of hexamine-containing wastewater using the Electro-Fenton method, exploiting the ferrous hexafluorosilicate's ability to react with hydrogen peroxide and electrogenerated ferrous ion (Chou et al., 1999).

Optics, Sensors, and Actuators : Ferrofluids, comprising ferrous hexafluorosilicate, find applications in optics, sensors, actuators, seals, lubrication, and magnetically driven assembly of structures (Torres-Díaz & Rinaldi, 2014).

Mössbauer Spectroscopy : Used in Mössbauer spectroscopy to study the magnetic transition temperatures of iron fluorides (Greenwood et al., 1972).

Cancer Therapy : Ferrous-supply-regeneration nanoengineering, utilizing ferrous hexafluorosilicate, intervenes in tumorous iron metabolism for enhanced ferroptosis in cancer cells (Liu et al., 2018).

Bioleaching of Metals : In the bioleaching of metals from printed circuit boards (PCBs), ferrous hexafluorosilicate is used to generate ferric iron solution in a bubble column (Hubau et al., 2018).

Magnetic Resonance Imaging : Ferrofluids with ferrous hexafluorosilicate are used in magnetic resonance imaging and other biomedical applications (Imran et al., 2021).

Membrane Technology : Employed in the preparation of poly(vinylidene fluoride) ultrafiltration membranes, ferrous chloride, a component of ferrous hexafluorosilicate, plays a multifunctional role in membrane formation and property enhancement (Ma et al., 2009).

Catalysis : Used as an efficient Lewis acid catalyst for the aminolysis of epoxides in organic synthesis (Yadav et al., 2014).

Regulated Cell Death : In the study of ferroptosis, a form of regulated cell death caused by an iron-dependent accumulation of lipid reactive oxygen species, it plays a crucial role in understanding cellular mechanisms (Sun et al., 2016).

Safety And Hazards

Orientations Futures

The future directions of research on ferrous hexafluorosilicate include the development of new synthesis methods, the study of its photoluminescent properties, and its potential applications in various fields . The increasing use of ferrofluids in microfluidic environments and the increasing study of ferrofluids suggest potential future directions for the study of ferrous hexafluorosilicate .

Propriétés

IUPAC Name |

hexafluorosilicon(2-);iron(2+);hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLSBHAFCOWSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6FeH12O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrous hexafluorosilicate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)